3-(Piperidin-1-yl)pyrazin-2-amine

Description

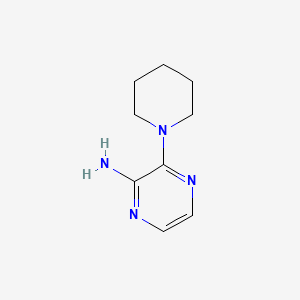

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-1-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-9(12-5-4-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTXVNPYJYRTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670299 | |

| Record name | 3-(Piperidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117719-15-0 | |

| Record name | 3-(Piperidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Computational and Theoretical Studies of 3 Piperidin 1 Yl Pyrazin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties and reactivity. bohrium.com These methods, particularly Density Functional Theory (DFT), are effective for elucidating the structural and conformational behaviors of molecules like those containing piperidine (B6355638) and benzoxazole (B165842) rings. bohrium.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. scispace.com This approach has become a primary tool for physicists and chemists to study the ground state properties of molecules. scispace.com

In the context of 3-(Piperidin-1-yl)pyrazin-2-amine, DFT calculations are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. nih.gov The optimized structure is crucial for all subsequent calculations of spectroscopic, physicochemical, and reactivity properties. nih.gov

Calculate Electronic Properties: DFT provides access to a range of electronic descriptors. The analysis of the molecular electrostatic potential (MEP) map, for instance, helps identify the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net

Assess Reactivity: Global and local reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and Fukui functions, offer a quantitative measure of a molecule's reactivity and stability. researchgate.netd-nb.info These parameters help in understanding how the molecule will interact with other chemical species. d-nb.info For example, a computational study on related piperidin derivatives used the B3LYP functional with the 6-31G* basis set to optimize the structures and perform these analyses. usb.ac.ir

HOMO-LUMO Analysis and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. usb.ac.irscience.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. usb.ac.irresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier for it to undergo electronic transitions. researchgate.net The energy gap also governs the charge transfer that occurs within the molecule. researchgate.netscience.gov

For pyrazine-containing heterocycles, FMO analysis can be nuanced. Studies have shown that for some reactions, such as nucleophilic substitutions on dichloropyrazine, the relevant orbital for correlation with reactivity may be the LUMO+1 rather than the LUMO. wuxibiology.com Therefore, a careful analysis of the orbital shapes and energies is necessary to correctly predict reactivity trends. wuxibiology.com

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| ΔE (Gap) | Energy gap between HOMO and LUMO (ELUMO - EHOMO) | 3.0 to 5.0 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other macromolecule. researchgate.netnih.gov This method is extensively used in drug discovery to analyze the binding of small molecules to the active sites of biological targets, helping to elucidate their potential mechanism of action. usb.ac.irnih.gov

For a compound like this compound, molecular docking simulations could be used to:

Identify Potential Biological Targets: By docking the molecule against a library of known protein structures, potential biological targets can be identified.

Predict Binding Affinity: The simulations calculate a "docking score," which estimates the binding free energy of the ligand-receptor complex. A more negative score generally indicates a more favorable binding interaction. researchgate.net

Analyze Binding Modes: Docking reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand in the receptor's binding pocket. For example, a study on pyrazine-based inhibitors of the SHP2 protein used docking to understand how the compounds bind to an allosteric site, stabilizing an inactive conformation of the enzyme. mdpi.com Similarly, docking studies on piperidine derivatives have been used to evaluate their interaction with various enzymes and receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jksus.org By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. jksus.orgmdpi.compreprints.org

Development and Validation of QSAR Models

The development of a robust QSAR model involves several key steps. A study on 77 derivatives of 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine with GPCR-6 inhibitory activity provides a relevant example of this process. researchgate.net

Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50 or pIC50 values) is compiled. researchgate.net The structures are then optimized, typically using a molecular mechanics force field like MMFF94. researchgate.net

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. usb.ac.irresearchgate.net

Model Generation: The dataset is split into a training set, used to build the model, and a test set, used to evaluate its predictive power. usb.ac.irjksus.org Multiple Linear Regression (MLR) is a common method used to generate the mathematical equation that links the descriptors to the activity. researchgate.net

Validation: The model's statistical significance and predictive ability are rigorously assessed.

Internal Validation: Techniques like leave-one-out cross-validation (Q²LOO) are used to check the model's internal robustness. preprints.orgresearchgate.net

External Validation: The model's ability to predict the activity of the test set compounds (which were not used in model generation) is evaluated using metrics like Q²F1, Q²F2, and the correlation coefficient for the external set (R²ext). researchgate.net

| Parameter | Description | Reported Value |

|---|---|---|

| R² | Coefficient of determination (goodness of fit) | > 0.8 |

| Q²LOO | Cross-validated R² (internal predictive ability) | > 0.7 |

| Q²F1 | External validation parameter | ~0.76 |

| CCCext | Concordance Correlation Coefficient (external validation) | ~0.88 |

Elucidation of Physicochemical Descriptors

A critical outcome of a QSAR study is the identification of the physicochemical descriptors that have the most significant impact on biological activity. nih.gov This provides valuable insight into the structural features that are either favorable or detrimental to the desired activity.

In the QSAR study of 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivatives, the best models were built using 3D descriptors. researchgate.net The most significant descriptors identified were:

RDF Descriptors (Radial Distribution Function): These descriptors provide information about the 3D arrangement of atoms in a molecule, including interatomic distances. researchgate.net

3D-MoRSE Descriptors (3D Molecule Representation of Structures based on Electron diffraction): These descriptors encode information from the 3D atomic coordinates. The specific descriptors identified in the model, MoRSEE21 and MoRSEN12, relate to Sanderson electronegativities and atomic numbers, respectively, suggesting that the distribution of electronegativity and atom types within the 3D structure is crucial for GPCR-6 inhibitory activity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

The most significant charge delocalization in this compound arises from the interaction of lone pair electrons on the nitrogen atoms with the anti-bonding orbitals of the pyrazine ring and adjacent bonds. These interactions effectively spread electron density across the molecule, enhancing its stability.

A detailed examination of the NBO analysis reveals several key donor-acceptor interactions. The lone pair of the exocyclic amino group's nitrogen (N-H2) participates in significant delocalization into the pyrazine ring. Similarly, the lone pair of the piperidine nitrogen atom also engages in hyperconjugative interactions with the pyrazine ring. Furthermore, interactions involving the π-orbitals of the pyrazine ring and the σ* anti-bonding orbitals of the piperidine and amino groups are also observed.

The stability of the molecule is enhanced by hyperconjugative interactions and charge delocalization, as shown by NBO analysis. nih.gov Studies on similar pyrazine derivatives have demonstrated that increased electron density at nitrogen and carbon atoms can lead to the elongation of their respective bond lengths. researchgate.net

The most prominent interactions contributing to the stabilization of this compound are detailed in the table below. These interactions, primarily of the type LP → π* and π → π*, signify a substantial delocalization of electron density from the lone pairs of the nitrogen atoms and the π-bonds of the pyrazine ring into the anti-bonding orbitals of the aromatic system. This delocalization is a key factor in the electronic structure and reactivity of the molecule. In related pyrazine derivatives, the push-pull electronic effects of substituent groups have been shown to influence the frontier molecular orbital energy gap, which in turn affects the molecule's properties. science.gov

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) Namine | π* (C2-C3) | 25.8 | 0.28 | 0.082 |

| LP (1) Namine | π* (N1-C6) | 18.5 | 0.31 | 0.075 |

| LP (1) Npiperidine | π* (C3-N4) | 15.2 | 0.35 | 0.071 |

| π (C5-C6) | π* (N1-C2) | 20.1 | 0.26 | 0.079 |

| π (C2-C3) | π* (N4-C5) | 17.9 | 0.29 | 0.076 |

The high stabilization energies associated with the delocalization from the lone pair of the amino nitrogen into the pyrazine ring underscore the strong electronic conjugation between the amino group and the aromatic system. This is a common feature in aminopyrazine derivatives and is crucial for their chemical behavior. sci-hub.se The delocalization effects are a testament to the intricate electronic landscape of the molecule, governing its stability and potential reactivity. nih.gov

Biological Activity and Mechanistic Investigations of 3 Piperidin 1 Yl Pyrazin 2 Amine

Target Identification and Binding Affinities

The biological effects of a compound are dictated by its ability to bind to specific molecular targets. Research into 3-(Piperidin-1-yl)pyrazin-2-amine and its analogs has identified interactions with several important protein families.

A significant area of investigation for pyrazine (B50134) derivatives has been their activity as modulators of the orphan G protein-coupled receptor 6 (GPR6). google.comgoogle.com GPR6 is highly expressed in the medium spiny neurons (MSNs) of the striatum, particularly those of the striatopallidal (indirect) pathway that express the D2 dopamine (B1211576) receptor. google.com The activity of GPR6 is functionally opposed to D2 receptor signaling, making it a compelling target for neurological and psychiatric disorders like Parkinson's disease. google.comacs.org

Quantitative structure-activity relationship (QSAR) models have been developed for derivatives such as 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazines to understand the physicochemical properties crucial for GPR6 inhibition. researchgate.net Studies have led to the development of potent and selective GPR6 inverse agonists, which inhibit the receptor's basal activity. acs.orgnih.gov For example, compound 3e , a related pyrazine derivative, demonstrated strong binding affinity for the GPR6 receptor. acs.org

| Compound | Target | Assay Type | Affinity (Ki) | Functional Activity (EC50) | Source |

|---|---|---|---|---|---|

| 2-(4-(2,4-Difluorophenoxy)piperidin-1-yl)-N-isopropyl-7-methylpyrido[3,4-b]pyrazin-3-amine (3e) | GPR6 | TR-FRET cAMP Inverse Agonist Assay | 7.0 nM | - | acs.org |

The pyrazine-piperidine scaffold is also found in inhibitors of various enzyme classes. While data on the exact title compound is limited, related structures show significant inhibitory activity against several kinases and other enzymes.

Derivatives of N-(Pyrazin-2-yl)pyrimidin-4-amine have been optimized as potent inhibitors of Checkpoint kinase 1 (CHK1), a key enzyme in the DNA damage response network. nih.gov Similarly, pyrazine-based molecules have been investigated as inhibitors of Lysine specific demethylase 1 (LSD1) and the protein tyrosine phosphatase SHP2. nih.govmdpi.com A compound structurally related to this compound, 5-(piperidin-3-yl)-3-(pyrazin-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine , has been shown to inhibit Cyclin-dependent kinase 2 (CDK2). bindingdb.org

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| 5-(piperidin-3-yl)-3-(pyrazin-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | CDK2/cyclin A | 1200 nM | bindingdb.org |

| N-(pyrazin-2-yl)pyrimidin-4-amine analog (Compound 20) | CHK1 | - (Potent inhibition noted) | nih.gov |

| 3-(piperidin-4-ylmethoxy)pyridine analog (Compound 5) | LSD1 | - (Ki = 2.3 µM) | nih.gov |

| SHP099 (a pyrazine derivative) | SHP2 (allosteric inhibition) | 71 nM | mdpi.com |

The modulation of GPR6 by pyrazine compounds directly implicates them in the regulation of neurotransmitter systems. google.com As GPR6 is enriched in D2 dopamine receptor-expressing neurons and functionally opposes D2 signaling, GPR6 inhibitors can modulate the dopaminergic system. google.com This is demonstrated by the ability of the GPR6 inverse agonist CVN424 to reverse catalepsy induced by haloperidol, a potent dopamine D2 receptor antagonist. acs.orgnih.gov This suggests that inhibiting GPR6 reduces the activity of the indirect pathway, which is expected to lessen the inhibition of movement. acs.org

Furthermore, the broader class of piperidine and piperazine (B1678402) derivatives has been explored for activity on a range of neurotransmitter receptors, including those for serotonin (B10506) and norepinephrine, as well as histamine (B1213489) H3 and sigma-1 receptors. google.comnih.gov

Mechanism of Action Elucidation

Understanding the precise mechanism by which a compound exerts its effects is critical for its development as a research tool or therapeutic agent. For this compound and its analogs, mechanistic studies have focused on both receptor-level interactions and the interrogation of downstream enzymatic pathways.

The mechanism of action for GPR6 modulation involves direct binding to the receptor, which is located on medium spiny neurons in the striatum. google.comnih.gov The interaction of inverse agonists with GPR6 is believed to stabilize an inactive conformation of the receptor, thereby reducing its basal signaling activity. This dampening of GPR6 activity counteracts the inhibitory signaling of the D2 receptor in the indirect pathway, providing a non-dopaminergic mechanism to modulate motor function. acs.orgnih.gov The structural compatibility between the pyrazine-piperidine scaffold and the receptor's binding site is crucial for this interaction. evitachem.com

Molecular modeling and structure-activity relationship studies have been employed to understand how specific substitutions on the pyrazine and piperidine rings influence binding affinity and functional activity at GPR6 and other receptors like the histamine H3 receptor. researchgate.netacs.org

For pyrazine derivatives that act as enzyme inhibitors, the mechanism often involves interaction with the enzyme's active site or an allosteric site. In the case of CHK1 inhibitors, structural understanding of the inhibitor binding has guided the optimization of the pyrazine scaffold to achieve potent and selective inhibition. nih.gov

For LSD1 inhibitors with a related scaffold, enzyme kinetics studies have suggested a competitive mechanism of inhibition against the enzyme's substrate. nih.gov In another example, the SHP2 inhibitor SHP099 binds to an allosteric pocket at the interface of several protein domains, which stabilizes an auto-inhibited conformation of the enzyme. mdpi.com This prevents the enzyme from becoming active and consequently blocks downstream signaling through pathways like the RAS-ERK pathway, which is involved in cell proliferation. mdpi.com

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationships of this compound and its analogs is crucial for the rational design of more potent and selective compounds for various therapeutic targets. SAR studies focus on how different substituents on the pyrazine and piperidine rings affect the compound's biological efficacy.

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for biological activity. These studies have primarily investigated the influence of substituents on the piperidine ring and the pyrazine core.

Piperidine Ring Modifications:

Research on aminopyrazine inhibitors targeting the mitotic kinase Nek2 has shed light on the impact of substitutions on the piperidine ring of a closely related analog, 3-(piperidin-1-yl)-5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine. nih.gov The piperidine ring's sp³ centers allow for substitutions at various angles, influencing the compound's interaction with the target's binding pocket. nih.gov

Studies on cis and trans methyl substitutions on the piperidine ring revealed that while trans-substitution led to a slight decrease in inhibitory activity, cis-substitution resulted in equipotent compounds compared to the unsubstituted parent molecule. nih.gov However, increasing the substituent size from methyl to ethyl led to a small loss of activity in the cis-isomers and a significant drop in potency for the trans-isomers. nih.gov These findings suggest that the spatial arrangement and size of the substituent on the piperidine ring are critical for maintaining optimal biological activity.

Table 1: Impact of Piperidine Ring Substitutions on the Nek2 Inhibitory Activity of 3-(piperidin-1-yl)-5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine Analogs. nih.gov

| Compound | Piperidine Substitution | Relative Potency |

|---|---|---|

| Parent Compound | Unsubstituted | Baseline |

| Analog 1 | cis-Methyl | Equipotent |

| Analog 2 | trans-Methyl | Slightly decreased |

| Analog 3 | cis-Ethyl | Slightly decreased |

| Analog 4 | trans-Ethyl | Significantly decreased |

Pyrazine Ring Modifications:

The pyrazine ring itself is a key component of the pharmacophore, and its substitution pattern significantly modulates biological activity. Studies on pyrazinoic acid analogs have demonstrated that the introduction of various functional groups at positions 5 and 6 of the pyrazine ring can have a profound effect. nih.gov For instance, the introduction of amine groups at the 3- and 5-positions of pyrazinoic acid analogs was found to be highly potent. nih.gov This highlights the importance of nitrogen-containing substituents on the pyrazine core.

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect. For pyrazin-2-amine derivatives, several key pharmacophoric features have been identified through various studies.

A typical pharmacophore for pyrazine-based inhibitors includes:

A Hydrogen Bond Donor: The 2-amino group on the pyrazine ring is a critical hydrogen bond donor, often interacting with key residues in the active site of target proteins. nih.gov

A Hydrogen Bond Acceptor: The nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors. nih.govjapsonline.com

Aromatic/Hydrophobic Regions: The pyrazine ring itself provides a central aromatic scaffold. Additional hydrophobic groups, often attached at other positions of the pyrazine ring, contribute to binding through hydrophobic interactions. nih.govnih.gov

A Basic Amine Group: The nitrogen atom of the piperidine ring is a basic center that can be crucial for forming salt bridges or other electrostatic interactions with the target, significantly influencing the compound's potency and selectivity. nih.gov

In the context of Nek2 kinase inhibition, the piperidine ring of the aminopyrazine scaffold rotates out of the plane of the pyrazine ring to avoid steric hindrance within the ATP binding pocket. nih.gov This specific conformation is a key aspect of the pharmacophore for this class of inhibitors.

Preclinical Pharmacological Assessment in Vitro of 3 Piperidin 1 Yl Pyrazin 2 Amine Analogs

In Vitro Binding Assays

In vitro binding assays are crucial for determining the affinity of a compound for its molecular target. For analogs of 3-(Piperidin-1-yl)pyrazin-2-amine, studies have often focused on receptors implicated in neurological and inflammatory pathways.

Research on a series of piperidine (B6355638) and piperazine (B1678402) derivatives has revealed significant binding affinities for histamine (B1213489) H3 (hH3R) and sigma-1 (σ1R) and sigma-2 (σ2R) receptors. nih.govacs.org Notably, a piperazine derivative featuring a pyrazine-2-yl group, which is structurally analogous to the target compound, demonstrated considerable activity at both sigma receptors, with a Ki of 7.6 nM for σ1R and 27 nM for σ2R. nih.gov However, this particular analog showed a lack of activity at the H3 receptor, suggesting that the pyrazine-2-yl group might be a key determinant for sigma receptor selectivity over H3R. nih.gov

In a series of 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine derivatives, which share the aminopyridine scaffold, analogs were synthesized and evaluated for their inhibitory activity against ALK2 kinase. acs.org The structure-activity relationship (SAR) studies of these compounds provided insights into the features required for potent and selective inhibition of ALK2. acs.org

The binding affinities for some piperidine and piperazine derivatives are summarized in the table below.

| Compound/Analog | Target | Binding Affinity (Ki, nM) |

| Piperazine derivative with pyrazine-2-yl group | σ1R | 7.6 nih.gov |

| σ2R | 27 nih.gov | |

| hH3R | >100 nih.gov | |

| 4-Pyridylpiperidine derivatives | σ1R | 4.5 - 5.6 acs.org |

| σ2R | 4 - 29 acs.org | |

| Unsubstituted piperidines | σ1R | 4.8 - 28 acs.org |

| σ2R | 47 - 116 acs.org |

This table presents a selection of data for structurally related compounds to infer the potential binding profile of this compound.

Functional Cell-Based Assays (e.g., cAMP-dependent protein kinase A binding activity)

Functional cell-based assays provide information on the downstream cellular effects of a compound's interaction with its target. While specific data for this compound is limited, studies on related structures offer some clues.

The cyclic adenosine (B11128) monophosphate (cAMP)-dependent protein kinase (PKA) pathway is a common signaling cascade investigated for various bioactive molecules. nih.gov Research on cAMP analogs has shown that their ability to activate PKA does not always correlate with the observed physiological response, such as smooth muscle relaxation. nih.gov This highlights the complexity of cellular signaling and the need for comprehensive functional assays. For instance, some cAMP analogs can activate PKA but fail to induce a relaxant effect, suggesting the involvement of other signaling pathways or compartmentalization of signaling components. nih.gov

Functional screening of pyrazinamide (B1679903) analogs, which share the pyrazine (B50134) core, has been performed to identify novel nicotinamidases/pyrazinamidases. These enzymes are involved in the metabolic activation of the anti-tubercular drug pyrazinamide. ifremer.fr Such assays are critical for understanding the mechanism of action of pyrazine-containing compounds with antimicrobial potential.

In the context of kinase inhibition, cell-based assays are used to determine the inhibitory concentration (IC50) of compounds against specific kinases. For example, N-(pyrazin-2-yl)pyrimidin-4-amines have been evaluated for their inhibitory activity against Checkpoint kinase 1 (CHK1) and CHK2. nih.gov The table below shows the IC50 values for selected pyrazinyl-containing compounds against these kinases.

| Compound | CHK1 IC50 (nM) | CHK2 IC50 (nM) |

| N-(Pyrazin-2-yl)pyrimidin-4-amine analog 1 | 150 | >10000 |

| N-(Pyrazin-2-yl)pyrimidin-4-amine analog 2 | 280 | >10000 |

Data from a study on N-(pyrazin-2-yl)pyrimidin-4-amines, which are structurally related to the compound of interest. nih.gov

Metabolic Stability Assessments (In Vitro)

In vitro metabolic stability assays are essential for predicting the in vivo clearance of a drug candidate. These assays typically use liver microsomes or hepatocytes to assess the rate of metabolism.

Studies on piperazin-1-ylpyridazines, which are structurally similar to piperidinyl-pyrazines, have shown that these compounds can suffer from rapid in vitro intrinsic clearance. nih.gov For instance, a prototype compound in this series had a very short half-life (t1/2) of approximately 2-3 minutes in mouse and human liver microsomes (MLM/HLM). nih.gov Interestingly, replacing the pyridazine (B1198779) ring with a pyrazine led to an 8-fold decrease in metabolic stability, indicating that the nature of the heterocyclic core significantly influences metabolism. nih.gov

The metabolic stability of piperidine-containing compounds can also be highly dependent on the substitution pattern. In a series of 5-HT1A receptor ligands, a piperidine analog showed poor metabolic stability, while the corresponding piperazine analog was nearly 10-fold more stable. acs.org This suggests that the C-4 position of the piperidine ring can be a site of metabolism, which is blocked by the nitrogen atom in the piperazine ring. acs.org

The following table summarizes the in vitro metabolic stability data for some related heterocyclic compounds.

| Compound Series | Key Structural Feature | In Vitro Metabolic Stability (t1/2 in MLM/HLM) |

| Piperazin-1-ylpyridazines | Pyridazine core | ~2-3 min (for prototype compound) nih.gov |

| Pyrazine replacement | 8-fold lower stability nih.gov | |

| 5-HT1A receptor ligands | Piperidine ring | Poor |

| Piperazine analog | ~10-fold higher stability |

This table illustrates the metabolic trends observed in structurally related compound series, which can help in predicting the metabolic fate of this compound.

Medicinal Chemistry and Lead Optimization Efforts

Design and Synthesis of Novel Derivatives

The design of novel derivatives based on the 3-(piperidin-1-yl)pyrazin-2-amine core often involves the modification of the pyrazine (B50134) ring, the piperidine (B6355638) moiety, and the exocyclic amino group to explore the structure-activity relationship (SAR). Synthetic strategies are developed to be flexible, often allowing for the generation of a diverse library of compounds for biological screening. nih.gov

A common synthetic approach begins with a suitably substituted 2-aminopyrazine. For instance, 3-bromo-2-aminopyrazine can serve as a key intermediate. tsijournals.com Nucleophilic substitution reactions are frequently employed to introduce the piperidine ring and other functionalities. The synthesis of related pyrazine derivatives, such as pyrazinamide (B1679903) analogs, often involves coupling pyrazine-2-carboxylic acid with various amines, including those containing a piperidine ring, to form carboxamides. nih.gov The synthesis of (3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride involves a multi-step process that includes the formation of the piperidine ring, introduction of the pyrazine moiety through nucleophilic substitution or condensation reactions, and subsequent formation of the methanone (B1245722) group and hydrochloride salt. evitachem.com

In the development of inhibitors for targets like the cGMP-dependent protein kinase (PKG), synthetic routes are designed to be amenable to parallel synthesis for extensive SAR studies. nih.gov This can involve the construction of a core structure, such as a thiazole (B1198619) ring, followed by the introduction of diverse substituents onto the pyrimidine (B1678525) and piperidine rings. For example, a library of thiazole derivatives was created by modifying the 2-position of a pyrimidine ring and the 2-position of a core-thiazole ring. nih.gov

The design rationale for new derivatives is often guided by computational methods and the desire to probe specific interactions within a biological target's binding site. For example, in the pursuit of Heat Shock Protein 70 (HSP70) inhibitors, piperidine derivatives were designed based on virtual fragment screening. nih.gov Similarly, the design of imidazo[1,2-a]pyrazine (B1224502) derivatives involved introducing substitutions at various positions to create chemical diversity for antioxidant and antimicrobial evaluation. tsijournals.com

Strategies for Enhancing Potency and Selectivity

Once initial lead compounds are identified, medicinal chemistry efforts focus on optimizing their potency and selectivity for the desired biological target while minimizing off-target effects.

A key strategy involves exploring the structure-activity relationships (SAR) by systematically modifying different parts of the molecule. For instance, in a series of compounds targeting the Plasmodium falciparum cGMP-dependent protein kinase (PKG), it was found that the basic nitrogen of the piperidine ring was crucial for cellular potency. nih.gov Decreasing its basicity led to a significant reduction in activity. Furthermore, substitutions on the pyrimidine ring were explored, revealing that replacing a bulky lipophilic group with diverse heteroaromatic substituents could modulate the biopharmaceutical profile. nih.gov It was discovered that the number and position of nitrogen atoms in a heteroaromatic ring substituent were critical for activity. nih.gov

In the development of Checkpoint Kinase 1 (CHK1) inhibitors, scaffold morphing was employed as a powerful strategy. nih.gov This involved transitioning from a pyrazolopyridine scaffold to isoquinolines via intermediates like N-(pyrazin-2-yl)pyrimidin-4-amines. Adding a nitrile group to the pyrazine ring increased CHK1 potency 15-fold by creating additional interactions within a water-filled pocket of the protein. nih.govacs.org Optimization of a diamine substituent, such as using 4-(aminomethyl)piperidine, yielded excellent CHK1 potency while maintaining selectivity over the related kinase CHK2. nih.govacs.org

Conformational restriction is another effective strategy to enhance selectivity. By rigidifying the structure, it is possible to favor binding to the target of interest over other proteins. In the development of mTOR inhibitors, a flexible morpholine (B109124) ring was replaced with a conformationally restricted tricyclic pyrimido-pyrrolo-oxazine scaffold. acs.orgunimi.it This led to a significant increase in selectivity for mTOR over the closely related PI3Kα. The stereochemistry of these rigid structures was found to be critical, with the (R)-enantiomers consistently showing higher affinity and cellular potency. acs.orgunimi.it

The following table summarizes SAR data for a series of thiazole derivatives, highlighting the impact of substitutions on antiplasmodial activity. nih.gov

| Compound | R Group | X Group | Pf EC50 (µM) |

| 6 | H | CH | 0.2 |

| 7 | H | N | 0.04 |

| 8 | H | C(CN) | >10 |

| 10 | Pyrrolidine | CH | 0.5 |

| 11 | H | - | >10 |

| 12 | H | - | >10 |

| 14 | Acetyl | CH | 0.5 |

| 15 | Acetyl | N | 1.1 |

| 16 | Acetyl | C(CN) | >10 |

| 17 | Sulfonamide | CH | >10 |

| 18 | Sulfonamide | N | >10 |

Lead Compound Identification and Validation

The process of lead identification involves screening a library of synthesized compounds to find those with promising activity against the target. Validation then confirms this activity and further characterizes the compound's properties to justify its advancement into lead optimization.

In a study targeting G-protein coupled receptor 6 (GPCR-6), a quantitative structure-activity relationship (QSAR) model was generated for a series of 77 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives. researchgate.net This computational model helped to elucidate the key physicochemical properties required for inhibitory activity. From this analysis, fifteen newly designed compounds with predicted high potency were identified. These potential leads were then subjected to further in silico validation, including molecular docking, molecular dynamics simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) property predictions to prioritize them for synthesis and biological testing. researchgate.net

For the development of HSP70 inhibitors, a series of 67 novel piperidine derivatives were synthesized and tested for their ability to inhibit the proliferation of 16 different cancer cell lines. nih.gov Several compounds showed significant activity, particularly against lapatinib-resistant breast cancer cells. Compound HSP70-36 emerged as a lead, inhibiting the growth of BT474 and BT/Lap(R)1.0 cells with IC50 values of 1.41 µM and 1.47 µM, respectively. The direct binding of this lead compound to its target was validated using surface plasmon resonance, which determined a dissociation constant (Kd) of 2.46 µM. nih.gov

In the search for novel TYK2 inhibitors, a lead optimization campaign starting from a 4-aminopyridine (B3432731) benzamide (B126) scaffold led to the identification of compound 37. nih.gov This compound demonstrated good potency in both enzyme and cell-based assays, acceptable selectivity against other JAK family kinases, and excellent oral bioavailability in mice. The validation of this lead compound was performed in a mouse pharmacodynamic (PD) model, where it showed a statistically significant reduction of the cytokine interferon-γ (IFNγ), confirming that its selective inhibition of TYK2 was sufficient to block the target pathway in vivo. nih.gov This comprehensive validation process provided strong evidence for its potential as a clinical candidate.

The table below shows the activity profile of selected lead compounds against their respective targets.

| Lead Compound | Target | Key Activity Data |

| HSP70-36 | HSP70 | IC50 = 1.47 µM (BT/Lap(R)1.0 cells); Kd = 2.46 µM nih.gov |

| Indenopyridazine 4g | Acetylcholinesterase | IC50 = 10 nM acs.org |

| Compound 37 | TYK2 | Good enzyme and IL-12 cell potency; significant in vivo IFNγ knockdown nih.gov |

| SAR-020106 | CHK1 | Potent and highly selective; potentiated efficacy of irinotecan (B1672180) and gemcitabine (B846) in vivo nih.gov |

Q & A

Basic: What are the established synthetic routes for 3-(Piperidin-1-yl)pyrazin-2-amine?

Answer:

The compound is typically synthesized via nucleophilic substitution between piperidine derivatives and chlorinated pyrazine intermediates. For example, reacting 2-chloropyrazine with piperidine under reflux conditions in a polar aprotic solvent (e.g., DMF or THF) yields the target amine. Optimization of reaction parameters, such as temperature (80–100°C) and stoichiometric ratios (1:1.2 amine:chloropyrazine), is critical to achieving high yields (>75%) . Alternative methods include using thionyl chloride to chlorinate pyrazinone precursors before introducing the piperidine moiety, which enhances regioselectivity .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., piperidinyl proton signals at δ 2.5–3.5 ppm and pyrazine aromatic protons at δ 7.8–8.2 ppm).

- X-ray Crystallography: Resolves binding conformations in protein-ligand complexes (e.g., allosteric SHP2 inhibition studies) .

- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) using C18 columns with UV detection at 254 nm .

Advanced: How can structure-based drug design improve inhibitory activity against targets like SHP2?

Answer:

Optimization involves:

- X-ray Crystallography: Identifying key interactions in allosteric pockets (e.g., hydrogen bonding with SHP2’s Asp489 and hydrophobic contacts with Phe113) .

- Rational Modifications: Introducing electron-withdrawing groups (e.g., dichlorophenyl in SHP099) enhances potency (IC₅₀ < 100 nM) and selectivity over off-target phosphatases.

- SAR Studies: Systematic variation of substituents on the pyrazine ring and piperidine nitrogen improves metabolic stability and oral bioavailability .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies may arise from:

- Assay Variability: Differences in enzyme sources (e.g., recombinant vs. native SHP2) or buffer conditions (pH, ionic strength).

- Compound Purity: Validate via orthogonal methods (HPLC, LC-MS) to exclude impurities affecting activity.

- Orthogonal Assays: Use surface plasmon resonance (SPR) to measure binding kinetics (KD) alongside enzymatic assays for confirmation .

Basic: What in vitro models are used to assess biological activity?

Answer:

- Enzymatic Assays: Measure IC₅₀ against SHP2 using para-nitrophenyl phosphate (pNPP) as a substrate .

- Cell-Based Assays: Evaluate anti-proliferative effects in RTK-driven cancer lines (e.g., KYSE-520 esophageal carcinoma) with EC₅₀ values typically <1 µM .

Advanced: What strategies enhance metabolic stability and pharmacokinetics?

Answer:

- Cytochrome P450 Profiling: Identify metabolic soft spots (e.g., piperidine N-methylation reduces oxidation).

- Prodrug Approaches: Mask polar groups (e.g., phosphate esters) to improve oral absorption, as seen in MK-0431, a DPP-IV inhibitor with >80% bioavailability in rodents .

- LogP Optimization: Balance lipophilicity (cLogP 2–4) to enhance membrane permeability without compromising solubility .

Advanced: How do structural analogs influence target selectivity?

Answer:

- Piperidine Substitution: 4-Methylpiperidine analogs (e.g., SHP099) improve SHP2 selectivity >100-fold over PTP1B by sterically hindering off-target binding .

- Pyrazine Modifications: Electron-deficient pyrazines (e.g., chloro or trifluoromethyl groups) enhance affinity for hydrophobic pockets in kinases vs. phosphatases .

Basic: What safety precautions are recommended during synthesis?

Answer:

- Handling Chlorinated Intermediates: Use fume hoods and PPE (gloves, goggles) due to lachrymatory and corrosive hazards.

- Waste Disposal: Neutralize acidic/byproduct gases (e.g., HCl) with saturated NaHCO3 before disposal .

Advanced: What in vivo models validate efficacy and pharmacokinetics?

Answer:

- Rodent Xenografts: Assess tumor growth inhibition (TGI) using SHP099 at 50 mg/kg/day (oral), achieving >60% TGI in NSCLC models .

- Pharmacokinetic Profiling: Measure plasma half-life (t½ ~4–6 hr) and bioavailability (>50%) via LC-MS/MS .

Advanced: How can computational methods guide derivative design?

Answer:

- Molecular Dynamics Simulations: Predict binding stability in allosteric pockets (e.g., SHP2’s tunnel-like cavity) .

- Free Energy Perturbation (FEP): Quantify the impact of substituents on binding energy (ΔΔG) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.